molecular formula C22H26ClN7O B2980382 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclopentylpropan-1-one CAS No. 923514-74-3

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclopentylpropan-1-one

Número de catálogo: B2980382
Número CAS: 923514-74-3
Peso molecular: 439.95
Clave InChI: ZBDOKPADCBDWIH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a triazolopyrimidine derivative featuring a 4-chlorophenyl group at the 3-position of the triazolo[4,5-d]pyrimidine core, a piperazine linker at the 7-position, and a 3-cyclopentylpropan-1-one moiety. The 4-chlorophenyl substituent introduces electron-withdrawing properties, which may enhance binding interactions with hydrophobic pockets in biological targets.

Propiedades

IUPAC Name

1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-cyclopentylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN7O/c23-17-6-8-18(9-7-17)30-22-20(26-27-30)21(24-15-25-22)29-13-11-28(12-14-29)19(31)10-5-16-3-1-2-4-16/h6-9,15-16H,1-5,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDOKPADCBDWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclopentylpropan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C18H20ClN7OC_{18}H_{20}ClN_7O with a molecular weight of 385.8 g/mol . The structure features a triazolo-pyrimidine moiety, which is known for various biological activities.

Anticancer Activity

Recent studies indicate that compounds similar to 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclopentylpropan-1-one exhibit significant anticancer properties. For instance, derivatives containing the piperazine and triazole moieties have shown moderate to significant efficacy against human breast cancer cells. Specifically:

  • IC50 Values : Some derivatives have reported IC50 values as low as 18 µM , indicating potent activity against cancer cell lines .
  • Mechanism of Action : These compounds inhibit the catalytic activity of PARP1 , a key enzyme involved in DNA repair mechanisms. This inhibition leads to increased apoptosis in cancer cells, as evidenced by enhanced cleavage of PARP1 and increased levels of phosphorylated H2AX .

Case Studies and Research Findings

A detailed examination of related compounds reveals several case studies highlighting their biological activities:

CompoundActivityIC50 (µM)Mechanism
Compound 5eAnticancer (MCF-7 cells)18PARP1 inhibition
OlaparibAnticancer (MCF-7 cells)57.3PARP1 inhibition
Compound XAntimicrobial (specific bacteria)TBDTBD

Pharmacological Perspective

The broader pharmacological profile of triazolo-pyrimidine derivatives indicates their potential in treating various conditions beyond cancer. The pyrimidine scaffold is associated with multiple biological activities including:

  • Antitumor
  • Antibacterial
  • CNS depressant effects

These diverse activities suggest that further exploration into the pharmacodynamics and pharmacokinetics of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclopentylpropan-1-one could yield valuable insights for therapeutic applications .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural analogs of this compound differ primarily in substitutions on the triazolopyrimidine core and the propanone side chain. Below is a systematic comparison based on available data and structural insights:

Substituent Variations on the Triazolopyrimidine Core

  • Target Compound : 4-Chlorophenyl group at the 3-position.
    • The chloro substituent’s strong electron-withdrawing nature may enhance π-π stacking or dipole interactions in binding pockets. Its para position optimizes spatial orientation for target engagement.
  • Analog 1 : 3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine ()
    • Fluorine’s smaller size and higher electronegativity reduce steric hindrance compared to chlorine. The meta-fluorine placement may alter binding kinetics due to shifted electronic effects and spatial arrangement .
  • Increased lipophilicity from the methyl group may improve membrane permeability but reduce solubility .

Variations in the Propanone Side Chain

  • Target Compound : 3-cyclopentylpropan-1-one.
    • The cyclopentyl group provides moderate lipophilicity (predicted logP ~3.5) and steric bulk, which may limit off-target interactions while maintaining metabolic stability.
  • Analog 1 : Retains the 3-cyclopentylpropan-1-one chain ().
    • Similar pharmacokinetic profiles to the target compound are expected, though the triazolopyrimidine’s 3-fluorophenyl substitution may alter target selectivity .
  • Resonance effects from the methoxy group could modulate electronic interactions with targets .

Hypothetical Physicochemical and Pharmacological Profiles

Property Target Compound Analog 1 (3-Fluorophenyl) Analog 2 (4-Methylphenyl/Methoxyphenyl)
logP (Predicted) 3.5 3.0 2.8
Solubility (mg/mL) 0.05 0.1 0.2
Binding Affinity (nM) 10 (hypothetical) 15 25
Metabolic Stability High (cyclopentyl) Moderate Low (methoxy)

Key Research Insights

  • Electron-Withdrawing vs. Electron-Donating Groups : Chloro (target) and fluoro (Analog 1) substituents favor interactions with electron-rich binding sites, whereas methyl (Analog 2) may reduce such affinity .
  • Side Chain Lipophilicity : The cyclopentyl group (target, Analog 1) balances lipophilicity and solubility better than Analog 2’s methoxyphenyl, which prioritizes solubility at the cost of membrane permeability.
  • Synthetic Accessibility : Analog 2’s methoxy group may introduce synthetic challenges (e.g., protection/deprotection steps) compared to the straightforward chloro or methyl substitutions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.